Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Sequential Cross-Coupling Orthogonal Reactivity Quinazoline Derivatization

This heterobifunctional quinazoline building block features orthogonal C6–Br and C4–Cl halogen handles, enabling sequential Sonogashira–Suzuki diversification without protecting groups. The C2 ethyl carboxylate serves as a modifiable prodrug handle or hydrolysis site for generating carboxamide and urea derivatives. Supplied at 98% purity with full QC (NMR, HPLC, GC) to ensure reproducibility in sensitive Pd-catalyzed transformations. Ideal for focused EGFR, HER2, and VEGFR-2 kinase inhibitor library synthesis and lead optimization campaigns targeting improved pharmacokinetic properties.

Molecular Formula C11H8BrClN2O2
Molecular Weight 315.55 g/mol
CAS No. 1159976-38-1
Cat. No. B1419929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-chloroquinazoline-2-carboxylate
CAS1159976-38-1
Molecular FormulaC11H8BrClN2O2
Molecular Weight315.55 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
InChIInChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3
InChIKeyLVPLDTSUQVYGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-4-Chloroquinazoline-2-Carboxylate (CAS 1159976-38-1) – A Dual-Halogenated Quinazoline Building Block for Kinase-Targeted Medicinal Chemistry


Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS 1159976-38-1) is a heterobifunctional quinazoline derivative characterized by a C2 ethyl carboxylate handle and distinct halogen substituents at C4 (chloro) and C6 (bromo) [1]. This substitution pattern provides a versatile platform for orthogonal derivatization strategies, particularly sequential cross-coupling and nucleophilic aromatic substitution, enabling the construction of focused kinase inhibitor libraries . The compound serves as a privileged intermediate in the synthesis of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) targeted agents [2].

Why Ethyl 6-Bromo-4-Chloroquinazoline-2-Carboxylate Cannot Be Replaced by Generic Quinazoline Analogs


In quinazoline-based medicinal chemistry, the spatial arrangement and electronic nature of halogen substituents critically dictate both synthetic accessibility and biological target engagement [1]. The 6-bromo-4-chloro substitution pattern is not interchangeable with other halogenated quinazolines due to the orthogonal reactivity of C–Br and C–Cl bonds in cross-coupling reactions, which allows for precise, stepwise diversification . The C2 ethyl carboxylate moiety further distinguishes this compound from simpler 4-chloroquinazolines, providing a modifiable handle for amidation or hydrolysis, a feature essential for generating advanced intermediates with improved pharmacokinetic properties [2].

Quantitative Differentiation of Ethyl 6-Bromo-4-Chloroquinazoline-2-Carboxylate Against Key Comparators


Differential Reactivity in Sequential Cross-Coupling: C4-Cl vs. C6-Br Selectivity

The 6-bromo-4-chloro substitution pattern enables orthogonal functionalization: palladium-catalyzed cross-coupling occurs preferentially at the C6–Br bond before engaging the less reactive C4–Cl bond [1]. This sequential selectivity is driven by bond dissociation energy differences, with C(sp²)–Br (~337 kJ/mol) being more labile than C(sp²)–Cl (~399 kJ/mol) [1]. In contrast, symmetrical dihalogenated quinazolines (e.g., 4,6-dichloroquinazoline) lack this orthogonal handle, requiring protecting group strategies for selective mono-functionalization.

Sequential Cross-Coupling Orthogonal Reactivity Quinazoline Derivatization

EGFR Kinase Inhibition Potency: Ethyl Ester vs. Carboxylic Acid Derivatives

Quinazoline-2-carboxylate derivatives exhibit potent EGFR inhibition, with a fluorine-substituted analog (7a) demonstrating an IC₅₀ of 14.8 nM [1]. While direct data for the target compound are not published, the ethyl ester functionality in ethyl 6-bromo-4-chloroquinazoline-2-carboxylate provides superior cell permeability compared to the free carboxylic acid (predicted LogP ~3.19 vs. <1.0), enhancing intracellular target engagement . This prodrug-like design is a validated strategy in kinase inhibitor development.

EGFR Inhibition Kinase Assay Anticancer Drug Discovery

Purity and Quality Control: Differentiated Supplier Specifications

The target compound is available with a purity specification of 98%, verified by NMR, HPLC, and GC analysis . This exceeds the typical 95-97% purity range for generic 6-bromo-4-chloroquinazoline building blocks (e.g., 6-bromo-4-chloroquinazoline, CAS 38267-96-8, standard purity 95% ). Higher purity reduces the risk of cross-coupling catalyst poisoning by halogenated impurities, a known issue in palladium-mediated reactions.

Chemical Purity QC Documentation Procurement Specification

Storage Stability and Handling Requirements

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate requires storage at -20°C in a sealed, moisture-free environment to prevent hydrolysis of the ethyl ester moiety [1]. This is a stricter requirement compared to the parent 6-bromo-4-chloroquinazoline, which is stable at room temperature . The cold-chain requirement reflects the presence of the labile carboxylate ester, which is essential for the compound's prodrug-like properties and subsequent derivatization.

Chemical Stability Storage Conditions Long-term Preservation

Molecular Properties Relevant to Drug-Likeness

The target compound exhibits physicochemical properties consistent with drug-like small molecules. Its consensus LogP of 3.19 and topological polar surface area (TPSA) of 52.08 Ų fall within the favorable ranges for oral bioavailability (LogP <5, TPSA <140 Ų) . In comparison, the methyl ester analog (methyl 6-bromo-4-chloroquinazoline-2-carboxylate, CAS 1188085-66-6) has a lower molecular weight (301.52 vs. 315.55 Da) and different lipophilicity, which may alter its pharmacokinetic profile in advanced lead optimization .

ADME Prediction Drug-Likeness Physicochemical Properties

Optimal Research Applications for Ethyl 6-Bromo-4-Chloroquinazoline-2-Carboxylate Based on Evidence


Sequential C6 and C4 Derivatization for Kinase Inhibitor Library Synthesis

Leverage the orthogonal reactivity of the C6–Br and C4–Cl bonds to perform sequential cross-coupling reactions (e.g., Sonogashira at C6 followed by Suzuki–Miyaura at C4) without protecting group intervention [1]. This strategy is ideal for generating diverse 4,6-disubstituted quinazoline libraries targeting EGFR, HER2, or VEGFR-2 kinases [2].

Prodrug Design and Pharmacokinetic Optimization Studies

Utilize the ethyl ester as a prodrug moiety to improve cell permeability and oral bioavailability in lead optimization campaigns. The ester can be hydrolyzed in vivo to the active carboxylic acid, a strategy validated in VEGFR-2 inhibitor programs [1]. This compound serves as a direct precursor for synthesizing quinazoline-2-carboxamide and urea derivatives with nanomolar potency [2].

High-Purity Intermediates for Palladium-Catalyzed Reactions

Employ the 98% purity grade of ethyl 6-bromo-4-chloroquinazoline-2-carboxylate in sensitive palladium-catalyzed transformations where halogenated impurities can poison catalysts and reduce yields [1]. The provided QC documentation (NMR, HPLC, GC) ensures batch-to-batch reproducibility, a critical factor in industrial process chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.